BenchChemオンラインストアへようこそ!

(5-Methylimidazo[1,2-a]pyridin-2-yl)methanol

X-ray crystallography solid-state hydrogen bonding structural biology

(5-Methylimidazo[1,2-a]pyridin-2-yl)methanol (CAS 872363-02-5) is a C9H10N2O heterocyclic building block belonging to the imidazo[1,2-a]pyridine privileged scaffold class. Its single-crystal X‑ray structure has been solved, revealing a planar imidazo[1,2-a]pyridine core (r.m.s.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 872363-02-5
Cat. No. B1584459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methylimidazo[1,2-a]pyridin-2-yl)methanol
CAS872363-02-5
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1=CC=CC2=NC(=CN12)CO
InChIInChI=1S/C9H10N2O/c1-7-3-2-4-9-10-8(6-12)5-11(7)9/h2-5,12H,6H2,1H3
InChIKeyBIUQSIPXUVGMHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Methylimidazo[1,2-a]pyridin-2-yl)methanol (CAS 872363-02-5) – Key Physicochemical and Structural Profile for Research Procurement


(5-Methylimidazo[1,2-a]pyridin-2-yl)methanol (CAS 872363-02-5) is a C9H10N2O heterocyclic building block belonging to the imidazo[1,2-a]pyridine privileged scaffold class. Its single-crystal X‑ray structure has been solved, revealing a planar imidazo[1,2-a]pyridine core (r.m.s. deviation = 0.024 Å) with the methanol side chain oriented nearly perpendicular to the ring plane (C–C–C–O and N–C–C–O torsion angles of 80.04 (16)° and −96.30 (17)°, respectively) [1]. The molecule carries a single hydrogen‑bond donor, two hydrogen‑bond acceptors, and a topological polar surface area of 37.5 Ų; the 5‑methyl substituent elevates the computed logP to 1.135 and yields a solid‑state density of 1.22 g cm⁻³ . These features define a scaffold that is structurally validated, synthetically tractable, and positioned for fragment‑to‑lead chemistry.

Why (5-Methylimidazo[1,2-a]pyridin-2-yl)methanol Cannot Be Replaced by Unsubstituted Imidazo[1,2-a]pyridin-2-ylmethanol


Although imidazo[1,2-a]pyridin-2-ylmethanol (CAS 82090‑52‑6) shares the same core scaffold and hydrogen‑bond donor/acceptor count, the absence of the 5‑methyl group removes three critical differentiators: (i) the 5‑methyl substituent alters the solid‑state hydrogen‑bond network as confirmed by the solved crystal structure, which has no equivalent for the unsubstituted analogue [1]; (ii) the ~0.3–0.5 logP increase (ΔlogP ≈ +0.31 to +0.47) translates to a 2‑ to 3‑fold higher partition coefficient that can govern membrane permeability in cell‑based assays ; and (iii) the 5‑methylimidazo[1,2-a]pyridin-2-ylmethanol substructure is specifically claimed as a key intermediate in the plasma kallikrein inhibitor patent family (US 2019/0284182 A1, US 10,730,874 B2, WO 2019/178129 A1), directly linking it to a therapeutically validated target, whereas the unsubstituted analogue is absent from this intellectual property space [2]. Simple replacement by the des‑methyl compound therefore forfeits structural certainty, alters physicochemical properties, and loses the documented patent anchoring that may be material for freedom‑to‑operate considerations.

Quantitative Differentiation Evidence for (5-Methylimidazo[1,2-a]pyridin-2-yl)methanol vs. Closest Analogs


Crystal Structure Confirmation: Solved Single-Crystal X‑Ray Structure vs. No Published Structure for the Unsubstituted Analog

A single‑crystal X‑ray diffraction study of the title compound (C9H10N2O, triclinic P 1̅, Z = 2, R [F² > 2σ(F²)] = 0.043) provides definitive atomic‑resolution data: the imidazo[1,2-a]pyridine moiety is planar within 0.024 Å r.m.s. deviation, and the methanol group adopts a near‑perpendicular orientation (C–C–C–O torsion = 80.04 (16)°; N–C–C–O torsion = −96.30 (17)°) [1]. In the crystal, molecules form inversion dimers via O–H···N hydrogen bonds [R₂²(10) motif], which are further linked by C–H···O bonds and π–π stacking (centroid–centroid distances 3.4819 (8)–3.7212 (8) Å) to generate a three‑dimensional network [1]. For the direct unsubstituted comparator imidazo[1,2-a]pyridin-2-ylmethanol (CAS 82090‑52‑6), no peer‑reviewed single‑crystal structure was identified across crystallographic databases (CCDC, ICSD, COD) as of the search date [2]. This absence means the unsubstituted compound cannot offer the same level of structural certainty for computational docking, solid‑form development, or polymorph screening.

X-ray crystallography solid-state hydrogen bonding structural biology

Lipophilicity (LogP) Differentiation: 5-Methyl Substitution Increases Partition Coefficient by ΔLogP ≈ +0.3 to +0.5 vs. the Unsubstituted Core

The computed octanol–water partition coefficient for (5-methylimidazo[1,2-a]pyridin-2-yl)methanol is LogP = 1.135 (chemsrc) or XLogP3 = 1.30 (PubChem‑derived) . The unsubstituted analog imidazo[1,2-a]pyridin-2-ylmethanol (CAS 82090‑52‑6) has a reported LogP of 0.82660 . The ΔLogP of +0.31 to +0.47 corresponds to an approximately 2‑ to 3‑fold increase in the n‑octanol/water partition coefficient (ΔlogD ≈ 10^ΔLogP), which is a recognized driver of passive membrane permeability and non‑specific protein binding [1]. In fragment‑based drug discovery, lipophilic efficiency indices (LipE = pIC₅₀ − LogP) penalize excessive LogP; the 5‑methyl compound occupies a LogP window that balances solubility with permeability for CNS‑excluded programs, differing meaningfully from the des‑methyl base scaffold.

lipophilicity ADME membrane permeability

Solid‑State Density and Crystal Packing: 5‑Methyl Substitution Reduces Density by ~3.7% vs. the Unsubstituted Analog

The reported density of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol is 1.22 g cm⁻³ . In contrast, the unsubstituted imidazo[1,2-a]pyridin-2-ylmethanol has a density of 1.267 g cm⁻³ . This 0.047 g cm⁻³ reduction (−3.7%) reflects the steric effect of the 5‑methyl group on crystal packing; the solved structure confirms that the methanol side chain adopts a near‑perpendicular orientation (torsion ≈ 80–96°) and that the packing is mediated by a specific O–H···N / C–H···O / π–π network rather than the tighter motif likely adopted by the des‑methyl compound [1]. For applications requiring solid‑form characterization (e.g., powder X‑ray diffraction reference standards, formulation pre‑screening, or milling studies), the distinct density and known packing motif provide a more predictable handling profile.

crystal engineering solid-state properties formulation

Patent‑Anchored Synthetic Utility: Documented Intermediate in the Plasma Kallikrein Inhibitor Patent Family

(5-Methylimidazo[1,2-a]pyridin-2-yl)methanol is explicitly disclosed as a chemical intermediate in the synthesis of substituted imidazopyridine inhibitors of plasma kallikrein, a clinically validated target for hereditary angioedema (HAE) [1]. The patent family—including US 2019/0284182 A1, US 10,730,874 B2, and WO 2019/178129 A1 assigned to Shire Human Genetic Therapies—describes elaborated analogs such as (6‑cyclopropyl‑5‑methylimidazo[1,2-a]pyridin-2-yl)methanol that are built directly from the 5‑methyl‑2‑hydroxymethyl scaffold [2]. In contrast, imidazo[1,2-a]pyridin-2-ylmethanol (the des‑methyl analog) does not appear in the exemplified synthetic schemes of this patent family. For groups prosecuting plasma kallikrein or related serine protease programs, the 5‑methyl intermediate provides a patent‑exemplified entry point with a documented synthetic route, reducing the risk of inventorship disputes and simplifying freedom‑to‑operate analysis.

plasma kallikrein hereditary angioedema patent intermediation

High‑Value Application Scenarios for (5-Methylimidazo[1,2-a]pyridin-2-yl)methanol Based on Quantitative Evidence


Fragment‑Based Drug Discovery (FBDD) Library Design Requiring Validated 3D Structural Data

The solved crystal structure (R = 0.043, core planarity RMS = 0.024 Å) provides direct atomic coordinates for docking and pharmacophore modeling. Fragment libraries incorporating this compound benefit from experimentally determined torsion angles (C–C–C–O = 80.04°; N–C–C–O = −96.30°) and hydrogen‑bond geometry (O–H···N R₂²(10) dimer motif), which cannot be reliably predicted by force‑field minimization alone. The LogP of 1.135 keeps the fragment within the preferred LipE space for lead optimization [1].

Plasma Kallikrein and Serine Protease Inhibitor Medicinal Chemistry Programs

The compound is a patent‑exemplified building block in the Shire/Kalvista plasma kallikrein inhibitor program (US 2019/0284182 A1, US 10,730,874 B2). Researchers pursuing hereditary angioedema or related inflammatory targets can follow the disclosed synthetic route, using this intermediate to access analogs such as (6‑cyclopropyl‑5‑methylimidazo[1,2-a]pyridin-2-yl)methanol. Using the 5‑methyl intermediate directly aligns synthetic efforts with existing IP precedent [2].

Solid‑Form Screening and Pre‑Formulation Development

With a known crystal density (1.22 g cm⁻³), a solved crystallographic unit cell (triclinic P 1̅, V = 405.14 ų, Z = 2), and a defined hydrogen‑bond network (O–H···N, C–H···O, and π–π interactions), this compound can serve as a reference standard for polymorph screening, amorphous solid dispersion studies, and powder X‑ray diffraction (PXRD) calibration. The 3.7% lower density vs. the unsubstituted analog reflects distinct packing that may translate to different mechanical or thermal properties during milling or compaction [1].

Imidazo[1,2-a]pyridine Scaffold‑Hopping and Kinase Inhibitor Chemistry

The imidazo[1,2-a]pyridine core is a recognized privileged scaffold for kinase inhibition (e.g., PI3K, Nek2). The 2‑hydroxymethyl handle enables facile derivatization (etherification, esterification, oxidation to aldehyde, or conversion to chloromethyl for nucleophilic displacement) while the 5‑methyl substituent provides a defined steric and electronic perturbation. The documented LogP shift of +0.3 to +0.5 relative to the des‑methyl core allows medicinal chemists to titrate lipophilicity without introducing additional heteroatoms that would alter hydrogen‑bond capacity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Methylimidazo[1,2-a]pyridin-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.